molecular formula C15H17NO2 B1597674 ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate CAS No. 76546-68-4

ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B1597674
CAS RN: 76546-68-4
M. Wt: 243.3 g/mol
InChI Key: LNBCSWPBLZPWKQ-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C15H17NO2 . It has a molecular weight of 243.3 . This compound is typically in powder form .


Synthesis Analysis

The synthesis of pyrrole derivatives like ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate can be achieved through various methods. One common approach is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of metal-catalyzed conversions of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .


Molecular Structure Analysis

The molecular structure of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate consists of a pyrrole ring attached to a phenyl group and a carboxylate group . The pyrrole ring is substituted at the 2 and 5 positions with methyl groups .


Physical And Chemical Properties Analysis

Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is a powder at room temperature . It has a molecular weight of 243.3 and a molecular formula of C15H17NO2 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate and related compounds involves various methods, such as amination and standard ring synthesis procedures. These methods result in compounds like ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate, which are analyzed using X-ray crystallographic analysis (Cirrincione et al., 1987).
  • Characterization and Properties : Spectroscopic techniques such as NMR, UV-Visible, and FT-IR are used to characterize these compounds. For instance, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized, showing properties suitable for the formation of new heterocyclic compounds (Singh et al., 2014).

Potential Applications in Material Science

  • Non-Linear Optical Materials : Some derivatives, like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, exhibit properties making them suitable for non-linear optical (NLO) applications. This is inferred from their hyperpolarizability values (Singh et al., 2014).
  • Structural and Reactivity Analysis : Detailed vibrational analysis, such as potential energy distribution (PED) studies, are conducted to understand the molecular structure and reactivity of these compounds. This analysis is crucial for their application in material science (Singh et al., 2015).

Advanced Theoretical Studies

  • Quantum Chemical Calculations : Density Functional Theory (DFT) and Atoms in Molecules (AIM) theories are applied to study the properties and interactions in compounds like ethyl 4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. These studies help in understanding the formation of dimers and the nature of molecular interactions (Singh et al., 2013).

Potential in Developing New Heterocyclic Compounds

  • Reactivity for Heterocyclic Formation : Compounds like ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate show reactivity that favors the formation of new heterocyclic compounds, such as pyrazoline and oxazoline, which are important in various chemical and pharmaceutical applications (Singh et al., 2013).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

ethyl 2,5-dimethyl-1-phenylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-4-18-15(17)14-10-11(2)16(12(14)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBCSWPBLZPWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372446
Record name Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

CAS RN

76546-68-4
Record name Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
GMP LINKS, A LINKS, P BOOKS - worlddrugtracker.blogspot.in
Malaria continues to be one of the most widespread infectious diseases and with recent focus on global eradication and the continual evolution of drug resistant parasitic strains, the …
Number of citations: 0 worlddrugtracker.blogspot.in
M Kayalar - 2005 - open.metu.edu.tr
A convenient and new method for the synthesis of 1,2,3,5-tetrasubstituted pyrrole derivatives starting from 1,3,-dicarbonyl compounds through acid catalyzed cyclization reaction is …
Number of citations: 1 open.metu.edu.tr
AS Demir, IM Akhmedov, Ö Sesenoglu - Tetrahedron, 2002 - Elsevier
2-(2-Bromoallyl)-1,3-dicarbonyl compounds are converted into β-enamino, β-hydrazino esters and ketones, followed by base-promoted cyclization, leading to the formation of the …
Number of citations: 86 www.sciencedirect.com
A Jadhav, FH Niesen, L Schultz… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
15-hydroxyprostaglandin dehydrogenase (15-PGDH; HPGD) is the key enzyme for the inactivation of prostaglandins, and thus regulates processes such as inflammation or proliferation…
Number of citations: 11 www.ncbi.nlm.nih.gov
YH He, GQ Wang, KL Xu, Z Guan - Zeitschrift für Naturforschung B, 2011 - degruyter.com
The ionic liquid 1-butyl-3-methyl-imidazolium hydrogen sulfate, [bmim]HSO 4 , was used as a catalyst and reaction medium for the pyrrole synthesis, and a wide range of aliphatic, …
Number of citations: 8 www.degruyter.com
GMP LINKS, A LINKS, P BOOKS - worlddrugtracker.blogspot.in
CAMBRIDGE, Mass., May 23, 2013–Takeda Pharmaceutical Company Limited (TSE: 4502) today announced the initiation of an international phase 3 clinical trial evaluating once a …
Number of citations: 0 worlddrugtracker.blogspot.in
A Aybey - 2009 - open.metu.edu.tr
Chiral Baeyer-Villiger (BV) oxidation of cyclic ketones allows rapid access to asymmetric lactones as valuable intermediates in organic chemistry and frequently encountered precursors …
Number of citations: 4 open.metu.edu.tr
M Acebrón-García-de-Eulate, J Mayol-Llinàs… - repository.cam.ac.uk
Pseudomonas aeruginosa is of major concern for cystic fibrosis patients where this infection can be fatal. With the emergence of drug-resistant strains there is an urgent need to develop …
Number of citations: 0 www.repository.cam.ac.uk
M Acebrón-García-de-Eulate… - Journal of Medicinal …, 2022 - ACS Publications
Pseudomonas aeruginosa is of major concern for cystic fibrosis patients where this infection can be fatal. With the emergence of drug-resistant strains, there is an urgent need to …
Number of citations: 3 pubs.acs.org

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